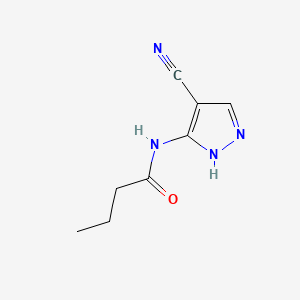

N-(4-cyano-1H-pyrazol-5-yl)butanamide

Descripción

N-(4-cyano-1H-pyrazol-5-yl)butanamide is a heterocyclic compound featuring a pyrazole core substituted with a cyano group at the 4-position and a butanamide moiety at the 5-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antifungal properties. The compound’s synthesis typically involves coupling reactions, as exemplified by protocols using carbodiimide-based reagents like EDCI/HOBt in aprotic solvents such as DMF .

Propiedades

Número CAS |

178613-52-0 |

|---|---|

Fórmula molecular |

C8H10N4O |

Peso molecular |

178.195 |

Nombre IUPAC |

N-(4-cyano-1H-pyrazol-5-yl)butanamide |

InChI |

InChI=1S/C8H10N4O/c1-2-3-7(13)11-8-6(4-9)5-10-12-8/h5H,2-3H2,1H3,(H2,10,11,12,13) |

Clave InChI |

CTMXKYCIVVPLCY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=NN1)C#N |

Sinónimos |

Butanamide, N-(4-cyano-1H-pyrazol-3-yl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives synthesized in the 2015 Molecules study, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) . Key differences include:

- Substituent Variation: N-(4-cyano-1H-pyrazol-5-yl)butanamide lacks the chloro, methyl, and aryl groups present in 3a–3p, simplifying its structure.

Physicochemical Properties

A comparative analysis of melting points (mp), yields, and spectral data highlights substituent effects:

- Melting Points : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d ) increase mp compared to simpler aryl groups (3a ), suggesting enhanced crystallinity and stability .

- Yields : Reactions with fluorinated aryl groups (3d : 71% yield) outperform methyl-substituted analogues (3c : 62% yield), likely due to reduced steric hindrance .

Data Table: Key Comparative Metrics

Discussion

However, the absence of chloro or aryl groups may reduce its binding affinity in biological systems, as seen in the higher activity of 3d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.